2'-Iododiazepam
Overview
Description
2'-Iododiazepam, also known as Iodoetomidate, is a synthetic compound that belongs to the class of benzodiazepines. It is a derivative of etomidate, which is a general anesthetic drug. 2'-Iododiazepam is mainly used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.
Mechanism Of Action
2'-Iododiazepam binds to the GABA-A receptor and enhances its activity. The GABA-A receptor is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. When benzodiazepines bind to the receptor, they increase the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This results in a sedative and anxiolytic effect.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2'-Iododiazepam are similar to those of other benzodiazepines. It has sedative, anxiolytic, and anticonvulsant properties. It also has muscle relaxant properties and can induce amnesia. However, the effects of 2'-Iododiazepam are more potent and longer-lasting than other benzodiazepines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2'-Iododiazepam in lab experiments is its high potency and long duration of action. This makes it useful for studying the effects of benzodiazepines on the central nervous system. Additionally, its ability to bind to the GABA-A receptor with high affinity makes it a valuable tool for investigating the binding site of benzodiazepines on the receptor.
However, there are also limitations to using 2'-Iododiazepam in lab experiments. Its high potency and long duration of action can make it difficult to control the dose and duration of exposure. Additionally, its high affinity for the GABA-A receptor can make it difficult to distinguish between the effects of 2'-Iododiazepam and other benzodiazepines.
Future Directions
There are several future directions for research on 2'-Iododiazepam. One area of interest is the development of new benzodiazepines that have more selective binding to specific subtypes of the GABA-A receptor. This could lead to the development of more targeted and effective therapies for anxiety, insomnia, and other disorders.
Another area of interest is the development of new imaging techniques to visualize the binding of benzodiazepines to the GABA-A receptor in vivo. This could provide valuable insights into the mechanism of action of these drugs and their effects on the central nervous system.
Finally, there is a need for further research on the long-term effects of benzodiazepines on the brain and behavior. This could help to identify potential risks associated with long-term use of these drugs and inform the development of safer and more effective therapies.
Scientific Research Applications
2'-Iododiazepam is mainly used in scientific research as a tool to study the GABA-A receptor. It is commonly used to investigate the binding site of benzodiazepines on the receptor and to understand the mechanism of action of these drugs. Additionally, 2'-Iododiazepam is used to study the effects of benzodiazepines on the central nervous system and to explore potential therapeutic applications.
properties
CAS RN |
123847-23-4 |
---|---|
Product Name |
2'-Iododiazepam |
Molecular Formula |
C16H12ClIN2O |
Molecular Weight |
410.63 g/mol |
IUPAC Name |
7-chloro-5-(2-iodophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClIN2O/c1-20-14-7-6-10(17)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
InChI Key |
DCSDXUHSHHOMKX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |
Other CAS RN |
123847-23-4 |
synonyms |
2'-IDZ 2'-iododiazepam |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.